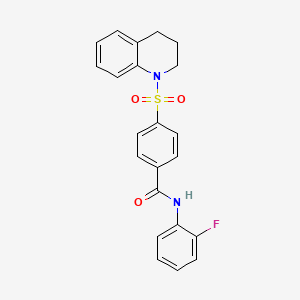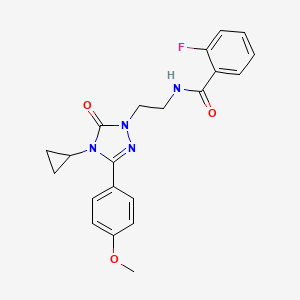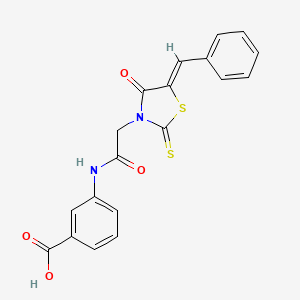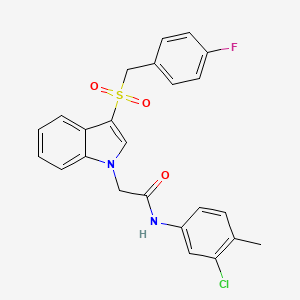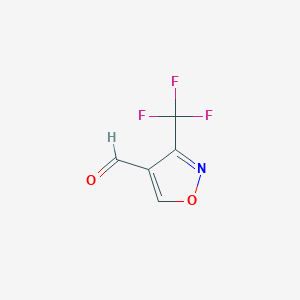
3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl groups (-CF3) are commonly found in many pharmaceutical and agrochemical products due to their unique physicochemical properties . The presence of fluorine atoms in these compounds can enhance their lipophilicity, metabolic stability, and pharmacokinetic properties .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has seen significant growth over the past two decades . Various methodologies have been developed for the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound. For example, a study on 2,3,5,6-tetrachloro-p-benzoquinone used Hartree–Fock (HF) and DFT calculations in the B3LYP framework with the 6-311++G(d,p) basis set to determine molecular geometry, Mulliken charges, and vibrational wavenumbers .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are known to undergo various chemical reactions. For instance, a study on the trifluoromethylation of 1,3-dimethoxybenzene found that the frequency of pulsed light affected the regioselectivities and chemical yields of this reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds can be unique due to the presence of the trifluoromethyl group. For example, the trifluoromethyl group is known for its strong electron-withdrawing nature and increasing lipophilicity, which greatly affects the pharmacological activity of chemical compounds .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Applications
A study by Bhat et al. (2016) demonstrated the synthesis of new 1,2,3-triazolyl pyrazole derivatives through a Vilsmeier–Haack reaction approach, which included compounds structurally related to 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. The anti-bacterial properties were further supported by in silico molecular docking studies, showing good inhibitory effects on the E. coli MurB enzyme, comparable with the standard drug Ciprofloxacin (Bhat et al., 2016).
Tuberculosis Inhibitory Activity
Costa et al. (2006) described the synthesis and structure-activity relationship (SAR) study of new N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes, which are structurally similar to this compound. These compounds showed significant inhibitory activity against Mycobacterium tuberculosis, with some displaying MIC values similar to pharmaceuticals used in tuberculosis treatment. This highlights the potential of related structures in developing new anti-tubercular agents (Costa et al., 2006).
Supramolecular and Coordination Chemistry
Research into 1,2,3-triazoles, compounds related to this compound, has shown their usefulness in supramolecular and coordination chemistry due to their unique combination of facile accessibility and diverse supramolecular interactions. This has opened up myriad applications in anion recognition, catalysis, and photochemistry, far beyond the original scope of click chemistry. The polarized carbon atom of the nitrogen-rich triazole allows for complexation of anions through hydrogen and halogen bonding, offering versatile functional units for advanced applications (Schulze & Schubert, 2014).
Fluorescence Sensing and Biological Applications
A study by Wrona-Piotrowicz et al. (2022) on compounds containing a pyrazolylpyrene chromophore, which can be synthesized from precursors including this compound, exhibited bright fluorescence in solution and weak fluorescence in the solid state. These compounds showed changes in their emission spectra upon protonation, indicating potential for sensing applications in strongly acidic environments (Wrona-Piotrowicz et al., 2022).
Mécanisme D'action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-(Trifluoromethyl)-1,2-oxazole-4-carbaldehyde may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds may inhibit mitochondrial atp production . This suggests that this compound might interact with its targets and cause changes in cellular energy production.
Biochemical Pathways
It is known that similar compounds can affect various biological activities . This suggests that this compound may also influence a range of biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that similar compounds can be absorbed and eliminated slowly . This suggests that this compound may have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
It is known that similar compounds can have various biological activities . This suggests that this compound may also have a range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known that the toxicity of similar compounds to certain organisms can be affected by abiotic factors such as season and temperature . This suggests that the action of this compound may also be influenced by environmental conditions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2/c6-5(7,8)4-3(1-10)2-11-9-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJURDFIVGIKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B2712266.png)
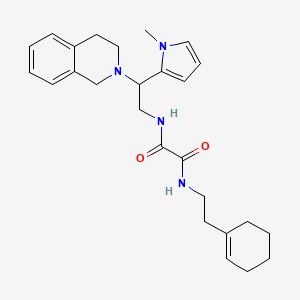
![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712270.png)
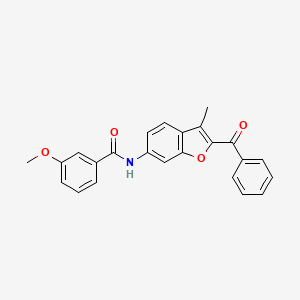
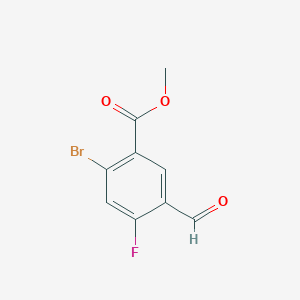
![(2E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2712275.png)
![N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide](/img/structure/B2712277.png)
